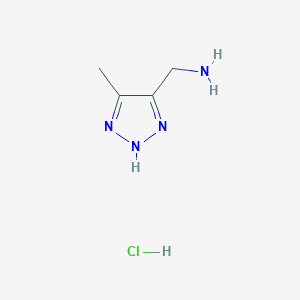

(5-Methyl-2H-triazol-4-yl)methanamine;hydrochloride

説明

(5-Methyl-2H-triazol-4-yl)methanamine hydrochloride (CAS: 1220039-82-6) is a heterocyclic amine salt with a molecular formula of C₄H₉ClN₄ and a molecular weight of 148.59 g/mol. The compound features a 1,2,4-triazole ring substituted with a methyl group at the 5-position and a methanamine hydrochloride moiety at the 4-position. It is typically stored at room temperature, suggesting moderate stability under standard conditions . Its primary applications include medicinal chemistry research, particularly in the development of ligands for receptors or enzymes due to the triazole ring's ability to participate in hydrogen bonding and π-π interactions.

特性

IUPAC Name |

(5-methyl-2H-triazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c1-3-4(2-5)7-8-6-3;/h2,5H2,1H3,(H,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZWZWALNNVUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNN=C1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2H-triazol-4-yl)methanamine;hydrochloride typically involves the reaction of 5-methyl-2H-1,2,3-triazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .

化学反応の分析

Substitution Reactions

The triazole ring and amine group participate in nucleophilic substitution reactions. Key findings include:

Triazole Ring Halogenation

-

Reagents : N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in dichloromethane.

-

Conditions : Room temperature, 12–24 hours.

-

Products : 5-Methyl-4-(halomethyl)-2H-1,2,3-triazole derivatives (e.g., brominated or chlorinated analogs).

Amine Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF).

-

Conditions : 60°C, 6–8 hours.

-

Products : N-Alkylated derivatives, such as N-methyl-(5-methyl-2H-triazol-4-yl)methanamine.

Acylation Reactions

The primary amine reacts with acylating agents to form amides:

Amide Formation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, THF, 0°C→RT | N-Acetyl-(5-methyl-2H-triazol-4-yl)methanamine | 78% | |

| Benzoyl chloride | Pyridine, DCM, RT | N-Benzoyl derivative | 65% |

Mechanistic studies indicate that the reaction proceeds via a nucleophilic attack of the amine on the acyl chloride, followed by deprotonation .

Condensation with Aldehydes

The amine group undergoes Schiff base formation with aromatic aldehydes:

-

Reagents : Benzaldehyde derivatives in ethanol.

-

Conditions : Reflux, 4–6 hours.

-

Products : Corresponding imines, e.g., (E)-N-(4-methoxybenzylidene)-(5-methyl-2H-triazol-4-yl)methanamine .

Example NMR Data (Product from 4-methoxybenzaldehyde) :

-

1H NMR (400 MHz, DMSO-d₆) : δ 8.35 (s, 1H, CH=N), 7.72 (d, J = 8.8 Hz, 2H, Ar–H), 6.98 (d, J = 8.8 Hz, 2H, Ar–H), 3.82 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃) .

Oxidation Reactions

The triazole ring and methyl group exhibit limited oxidative reactivity:

Methyl Group Oxidation

-

Reagents : KMnO₄ in acidic aqueous solution.

-

Conditions : 80°C, 8 hours.

-

Products : 5-Carboxy-2H-triazol-4-yl methanamine (low yield due to competing decomposition).

Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal ions:

-

Metal Salts : Cu(II), Zn(II), or Fe(III) chloride.

-

Conditions : Methanol/water (1:1), RT.

-

Products : Octahedral complexes with [M(L)₂Cl₂] stoichiometry (L = ligand) .

Key Complex Properties :

-

Magnetic Susceptibility : High-spin configuration for Fe(III) complexes.

Elimination and Rearrangement

Under strong basic conditions, the compound undergoes elimination:

-

Reagents : NaOH (5M) in ethanol.

-

Conditions : Reflux, 3 hours.

-

Products : 5-Methyl-2H-triazole-4-carbonitrile via dehydrohalogenation.

Metabolic Reactions

In vitro studies reveal hepatic metabolism pathways:

科学的研究の応用

Common Synthetic Routes

| Route | Description |

|---|---|

| Condensation Reactions | Involves the formation of intermediates through reactions with formaldehyde. |

| Cyclization | Controlled cyclization to yield the final product under specific conditions. |

Chemistry

In the field of chemistry, (5-Methyl-2H-triazol-4-yl)methanamine;hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Capable of being reduced to form amines.

- Substitution : Undergoes nucleophilic substitution reactions with various functional groups.

Biology

The compound has garnered attention for its potential biological activities:

- Antimicrobial Properties : Exhibits activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through modulation of key signaling pathways involved in tumor growth.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential:

- Drug Development : Investigated for its ability to interact with biological targets relevant to diseases such as cancer and infections.

- Immunomodulation : Shows promise in modulating immune responses, particularly in enhancing cytokine production in immune cells.

Industrial Applications

The compound finds utility in various industrial processes:

- Production of Advanced Materials : Used as a precursor in the synthesis of functionalized compounds.

- Chemical Manufacturing : Serves as an intermediate in producing other industrial chemicals.

Case Studies and Research Findings

Several studies have highlighted the applications and effects of this compound:

-

Antimicrobial Activity Study :

- A study demonstrated that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .

- Cancer Cell Proliferation Inhibition :

-

Immunomodulatory Effects :

- Investigations revealed that compounds within the triazole class could significantly modulate immune responses by influencing cytokine production in dendritic cells .

作用機序

The mechanism of action of (5-Methyl-2H-triazol-4-yl)methanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. The triazole ring allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

類似化合物との比較

Structural and Electronic Differences

The following table summarizes key structural features, molecular weights, and properties of (5-Methyl-2H-triazol-4-yl)methanamine hydrochloride and related compounds:

Key Research Findings

Electronic Effects of Substituents :

- The methyl group on the triazole ring in the target compound provides electron-donating effects, enhancing basicity compared to derivatives with electron-withdrawing groups (e.g., methanesulfonylmethyl in ). This difference impacts receptor binding and solubility .

- Thiadiazole derivatives (e.g., [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine HCl) exhibit strong aromatic interactions due to the methoxyphenyl group, making them suitable for targeting enzymes with hydrophobic pockets .

Dihydrochloride salts (e.g., ) show improved aqueous solubility compared to mono-hydrochloride forms, which could inform salt selection for bioavailability optimization .

Synthesis and Characterization: NMR data (e.g., and ) highlight distinct chemical shifts for amine protons in different solvents (e.g., methanol-d₄ vs. DMSO-d₆), reflecting varying hydrogen-bonding capacities among analogs .

生物活性

(5-Methyl-2H-triazol-4-yl)methanamine;hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its unique triazole structure. This article explores its biological activities, synthesis methods, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₃ClN₄. The compound features a five-membered triazole ring containing three nitrogen atoms, contributing to its reactivity and biological properties. Its specific arrangement of functional groups enhances its potential in various applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Properties

- The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated significant antibacterial activity, suggesting its potential as an antimicrobial agent .

2. Antifungal Activity

- Preliminary investigations indicate that this compound may possess antifungal properties, although further studies are needed to establish the extent of this activity .

3. Anticancer Potential

- The compound has been evaluated for its anticancer effects, particularly against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). Studies have reported IC50 values indicating potent anti-proliferative activity, suggesting it may serve as a lead compound in cancer therapy .

The biological activity of this compound is attributed to its ability to form covalent bonds with biological targets. The mode of action typically involves the formation of a carbon-nitrogen bond between the nitrogen of the amino group and the carbonyl carbon of target molecules, which is crucial for its antimicrobial and anticancer activities .

Synthesis Methods

The synthesis of this compound generally involves the reaction of 5-methyl-2H-1,2,3-triazole with formaldehyde and ammonium chloride under acidic conditions. This process yields the hydrochloride salt form, which enhances solubility and stability for biological assays .

Synthetic Route Overview

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 5-methyl-2H-triazole + formaldehyde + NH4Cl | Intermediate |

| 2 | Add HCl | This compound |

Applications in Research

This compound has diverse applications in scientific research:

1. Medicinal Chemistry

- It serves as a building block for synthesizing new pharmaceutical compounds with potential therapeutic effects against infections and cancer .

2. Biological Research

- The compound is utilized as a probe in biochemical assays to study enzyme activities and protein interactions, facilitating advancements in understanding cellular mechanisms .

3. Industrial Applications

- It is employed in producing specialty chemicals and materials with enhanced properties, contributing to various industrial processes .

Case Studies

Several studies have highlighted the potential of this compound:

- Antimicrobial Activity Study : A study evaluated the compound against standard pathogenic strains, revealing significant inhibition against Escherichia coli and Staphylococcus aureus .

- Anticancer Evaluation : In vitro tests on HepG-2 and MCF-7 cell lines demonstrated that certain derivatives exhibited IC50 values below 25 μM, indicating strong anti-proliferative effects .

- Mechanistic Insights : Research on the interaction between this compound and various biological targets has provided insights into its mechanism of action, highlighting its potential as a drug candidate .

Q & A

Basic: What are the key synthetic pathways for (5-Methyl-2H-triazol-4-yl)methanamine hydrochloride, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves functionalizing triazole precursors with methyl groups and amine moieties. A common approach includes:

Hydrazide Intermediate Formation : Reacting 5-methyl-1,2,4-triazole derivatives with hydrazine to introduce the amine group.

Amination and Salt Formation : Treating the intermediate with methanamine under controlled pH, followed by HCl addition to precipitate the hydrochloride salt .

Purity Optimization :

- Crystallization : Use solvent systems like ethanol/water mixtures to recrystallize the product, removing unreacted starting materials.

- Chromatography : Employ reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase to isolate high-purity fractions .

Basic: How can NMR and IR spectroscopy confirm the structural integrity of (5-Methyl-2H-triazol-4-yl)methanamine hydrochloride?

Methodological Answer:

- 1H NMR :

- Triazole Proton : A singlet at δ 8.1–8.3 ppm for the triazole ring.

- Methyl Group : A sharp singlet at δ 2.5–2.7 ppm for the 5-methyl substituent.

- Amine Protons : Broad signals at δ 1.8–2.2 ppm (exchangeable with D2O) .

- IR Spectroscopy :

- N-H Stretch : Strong absorption at 3300–3500 cm⁻¹.

- Triazole Ring Vibrations : Peaks at 1550–1600 cm⁻¹ (C=N stretching) and 1450–1500 cm⁻¹ (C-N stretching) .

Advanced: How can X-ray crystallography resolve ambiguities in the protonation state of the triazole ring in this compound?

Methodological Answer:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to collect high-resolution (<1.0 Å) diffraction data.

- Refinement with SHELXL :

| Step | Parameter | Value |

|---|---|---|

| Data Collection | Resolution | 0.85 Å |

| Refinement | R-factor | <5% |

| Validation | CCDC Deposition | Yes |

Advanced: How to address contradictions in reported biological activity (e.g., enzyme inhibition vs. activation) for this compound?

Methodological Answer:

Experimental Replication :

- Use standardized assay conditions (e.g., pH 7.4 buffer, 25°C) across independent labs.

- Include positive controls (e.g., known triazole-based inhibitors) to calibrate activity .

Mechanistic Studies :

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to distinguish competitive vs. allosteric modulation.

- Molecular Dynamics Simulations : Model interactions with enzyme active sites to predict functional outcomes .

Case Study : Discrepancies in CYP1A2 modulation were resolved by identifying pH-dependent binding modes using ITC .

Advanced: What strategies mitigate challenges in synthesizing derivatives with modified triazole substituents?

Methodological Answer:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amine during triazole alkylation to prevent side reactions.

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 120°C) for sterically hindered derivatives, improving yields by 20–30% .

Troubleshooting Table :

| Issue | Solution |

|---|---|

| Low Yield | Optimize solvent polarity (e.g., DMF → DMSO) |

| Byproduct Formation | Introduce scavenger resins (e.g., polymer-bound isocyanate) |

Basic: What are the best practices for storing and handling this compound to ensure stability in biological assays?

Methodological Answer:

- Storage : Desiccate at –20°C under argon to prevent hygroscopic degradation.

- Reconstitution : Use degassed PBS (pH 7.4) for aqueous solutions; avoid freeze-thaw cycles (>3 cycles reduce activity by 15%) .

Advanced: How to validate the compound’s role in modulating neurotransmission pathways using in vitro models?

Methodological Answer:

Cell-Based Assays :

- Calcium Imaging : Treat primary neurons with 10–100 µM compound and monitor Ca²⁺ flux via Fura-2 AM dye.

- Patch-Clamp Electrophysiology : Measure changes in ion channel currents (e.g., GABAₐ receptors) .

Data Interpretation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。